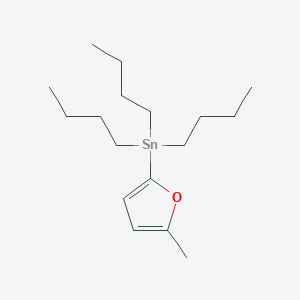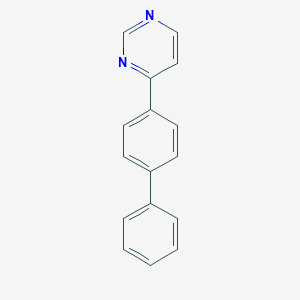
4-(4-Phenylphenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Phenylphenyl)pyrimidine, also known as PPD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPD belongs to the pyrimidine family, which is a class of compounds commonly found in nucleic acids.
作用机制
The mechanism of action of 4-(4-Phenylphenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt and NF-κB pathways. 4-(4-Phenylphenyl)pyrimidine has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-(4-Phenylphenyl)pyrimidine has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. 4-(4-Phenylphenyl)pyrimidine has also been shown to improve cognitive function and reduce neuronal cell death in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-Phenylphenyl)pyrimidine in lab experiments is its potential therapeutic applications in various diseases. 4-(4-Phenylphenyl)pyrimidine is also relatively easy to synthesize and has been found to have low toxicity in animal studies. However, one of the main limitations of using 4-(4-Phenylphenyl)pyrimidine in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of 4-(4-Phenylphenyl)pyrimidine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 4-(4-Phenylphenyl)pyrimidine. Another area of interest is the investigation of the potential therapeutic applications of 4-(4-Phenylphenyl)pyrimidine in other diseases such as cardiovascular disease and diabetes. Furthermore, the mechanism of action of 4-(4-Phenylphenyl)pyrimidine needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of 4-(4-Phenylphenyl)pyrimidine analogs with improved solubility and potency could lead to the discovery of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 4-(4-Phenylphenyl)pyrimidine is a heterocyclic compound with significant potential for therapeutic applications in various diseases. The synthesis method of 4-(4-Phenylphenyl)pyrimidine involves a multi-step process that can be optimized to improve yield and purity. 4-(4-Phenylphenyl)pyrimidine has been extensively studied for its anti-tumor, anti-inflammatory, and neuroprotective effects. The mechanism of action of 4-(4-Phenylphenyl)pyrimidine involves the inhibition of various signaling pathways, but further research is needed to fully understand its therapeutic potential. 4-(4-Phenylphenyl)pyrimidine has several advantages and limitations for lab experiments, and there are several future directions for research in this field.
合成方法
4-(4-Phenylphenyl)pyrimidine can be synthesized through a multi-step process that involves the condensation of 4-phenylbenzaldehyde with malononitrile, followed by cyclization with urea. The yield of 4-(4-Phenylphenyl)pyrimidine can be improved through the optimization of reaction conditions such as temperature, solvent, and catalysts.
科学研究应用
4-(4-Phenylphenyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 4-(4-Phenylphenyl)pyrimidine exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 4-(4-Phenylphenyl)pyrimidine has also been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines and reducing oxidative stress. In addition, 4-(4-Phenylphenyl)pyrimidine has been found to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.
属性
CAS 编号 |
92867-89-5 |
|---|---|
产品名称 |
4-(4-Phenylphenyl)pyrimidine |
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
4-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H12N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-17-12-18-16/h1-12H |
InChI 键 |
QAHGDOUMCYILBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=NC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=NC=C3 |
溶解度 |
0.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




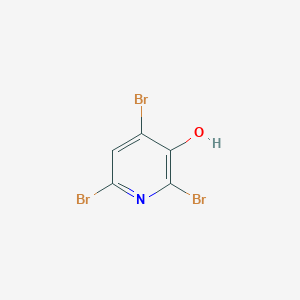
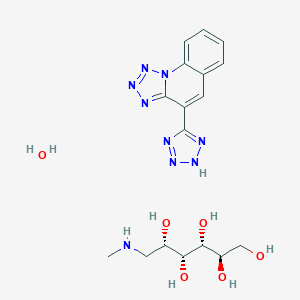

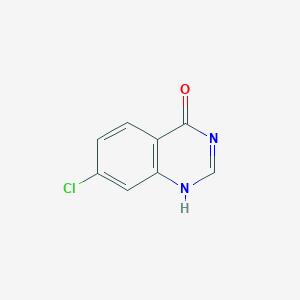
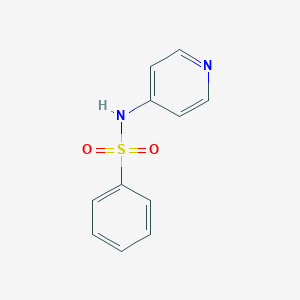


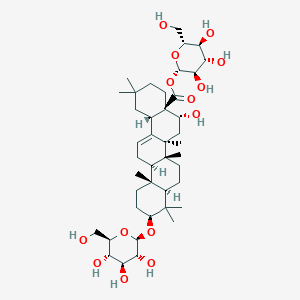


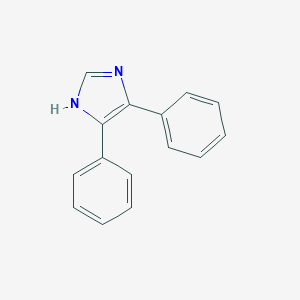
![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)
